molecular formula C15H27NO3 B1403023 Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1333222-28-8

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1403023
M. Wt: 269.38 g/mol
InChI Key: SDMOPPLAMMWWHF-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C15H27NO3 . It has a molecular weight of 269.38 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is represented by the SMILES string O=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O .


Physical And Chemical Properties Analysis

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a solid . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Derivation

  • Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (I) is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be further used to prepare biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Crystal Structure Analysis

  • The compound plays a role in the study of supramolecular arrangements and crystal structures of certain cyclohexane derivatives, providing insights into the molecular and crystal structure relationships (Graus et al., 2010).

Stereocontrolled Preparations

  • It is involved in stereocontrolled preparations of 3-acyltetrahydrofurans, demonstrating its utility in the field of stereochemistry and in the production of specific enantiomers (Overman & Rishton, 2003).

NMR Spectroscopy

  • This compound has been used in the assignment of absolute configurations using NMR spectroscopy, which is crucial in understanding the spatial arrangement of atoms in molecules (Jakubowska et al., 2013).

Bifunctional Synthetic Routes

  • Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the compound, offers convenient entry points to novel compounds and explores chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Conformational Studies

  • The compound aids in conformational studies of unnatural cyclic α-amino acids, important in the search for biologically active compounds and macromolecules (Żesławska et al., 2017).

Ugi Reaction and Theoretical Studies

  • The compound's derivatives are used in Ugi reactions and theoretical studies to understand the strength of intramolecular hydrogen bonds, which is fundamental in drug design and organic chemistry (Amirani Poor et al., 2018).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(17)16-9-6-15(7-10-16)8-11-18-14(15,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOPPLAMMWWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745314
Record name tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1333222-28-8
Record name 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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